3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-cyclohexyl-6-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-22-12-8-9-13(14(10-12)23-2)16-20-21-15(18-19-17(21)24-16)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUOJHTRPTETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of triazolo-thiadiazole compounds exhibit notable antitumor properties. Studies have shown that 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that modifications in the triazole ring significantly affected the cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine production in cell cultures, suggesting a possible therapeutic role in treating inflammatory diseases .
Material Science
Polymer Composites
In material science, 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is being explored as a functional additive in polymer composites. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies indicate improved tensile strength and elongation at break when blended with common polymers like polyvinyl chloride (PVC) .
Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Its ability to form stable thin films allows for the development of organic electronic components such as field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research has shown that devices utilizing this compound exhibit enhanced charge mobility and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Similar Compounds and Their Properties:
Activity and Pharmacokinetic Insights
- Anti-inflammatory Activity : The target compound’s dimethoxy groups may mimic the anti-exudative effects seen in fluorophenyl/methoxyphenyl analogs (e.g., compound 3d in ). However, the cyclohexyl group could reduce bioavailability compared to smaller substituents like methyl or fluorine .
- Antitumor Potential: Unlike heptadecyl-substituted derivatives (e.g., 6g ), the target’s cyclohexyl group offers moderate steric bulk, balancing lipophilicity and solubility. Adamantyl-containing analogs show higher COX-2 selectivity but poorer solubility .
- Electronic Effects : The 2,4-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in 6g), which may alter binding to enzymatic targets .
Physicochemical Properties
- Lipophilicity: The dimethoxy groups increase logP compared to non-substituted phenyl analogs but remain less lipophilic than long-chain alkyl derivatives (e.g., 6g) .
- Solubility : Methoxy groups improve aqueous solubility relative to adamantyl or tert-butyl substituents, as seen in compounds from .
- Synthetic Accessibility : The cyclohexyl group is easier to introduce than adamantyl, which requires specialized reagents .
Biological Activity
3-Cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The unique structure of this compound contributes to its potential therapeutic applications.
Chemical Structure
The molecular formula for 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is . Its structure features a triazole ring fused with a thiadiazole ring and substituted with a cyclohexyl group and a dimethoxyphenyl group.
Biological Activity Overview
The biological activity of this compound has been explored through various studies that highlight its potential in several therapeutic areas:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal activities. Research indicates that modifications in the thiadiazole ring enhance these effects due to increased interaction with microbial targets .
- Antitumor Activity : Studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have been reported to reduce inflammation in animal models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. At concentrations of 10 µg/mL and 20 µg/mL, cell viability decreased to 53% and 30%, respectively. This suggests a strong potential for further development as an anticancer agent .
Table 1: Biological Activities of Thiadiazole Derivatives
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Concentration (µg/mL) | Cell Viability (%) | Type of Cancer Cell Line |
|---|---|---|
| 5 | 90.7 | Breast Cancer (MCF-7) |
| 10 | 68.1 | Lung Cancer (A549) |
| 20 | 30 | Colon Cancer (HT-29) |
Q & A
Q. What are the standard synthetic routes for preparing 3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds. Key steps include:
- Core Formation : Cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiol with carboxylic acids under acidic conditions (e.g., phosphorus oxychloride) to form the triazolo-thiadiazole core .
- Substituent Introduction : The cyclohexyl and dimethoxyphenyl groups are introduced via nucleophilic substitution or condensation reactions. Optimizing reaction conditions (e.g., reflux in ethanol/methanol, catalyst use) improves yield .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
A multi-technique approach is required:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C-N, C-S stretches) .
- NMR (¹H/¹³C): Confirms substituent positions and aromatic proton environments .
- Mass Spectrometry : Validates molecular weight (e.g., EIMS for fragmentation patterns) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize target-specific assays based on structural analogs:
- In vitro Anticancer Activity : Use MTT/XTT assays against cancer cell lines (e.g., breast MCF-7) .
- Anti-inflammatory Testing : Carrageenan-induced paw edema models in rats for COX-2 inhibition .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can substituent modifications optimize target-specific activity (e.g., anticancer vs. anti-inflammatory)?
Structure-activity relationship (SAR) studies guide rational design:
- Hydrophobic Groups : Cyclohexyl enhances membrane permeability, while methoxy groups on phenyl rings improve binding to aromatic residues in enzymes (e.g., COX-2) .
- Electron-Withdrawing Groups : Halogens (e.g., Cl, F) increase electrophilicity, enhancing interactions with nucleophilic enzyme sites .
- Table: Substituent Effects on Bioactivity
Q. How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antitumor efficacy)?
Discrepancies often arise from assay conditions or cellular contexts:
- Dose-Dependent Effects : Test multiple concentrations (e.g., 1–100 µM) to identify biphasic responses .
- Cell Line Specificity : Validate activity across diverse cell types (e.g., epithelial vs. hematopoietic cancers) .
- Mechanistic Profiling : Use transcriptomics/proteomics to confirm primary targets (e.g., p38 MAPK vs. ELOVL6) .
Q. What methodologies are recommended for mechanistic studies of this compound?
Combine biochemical and computational approaches:
- Molecular Docking : Predict binding modes with targets like COX-2 or p38 MAPK using AutoDock/Vina .
- Kinase Assays : Measure IC₅₀ values against purified enzymes (e.g., ELISA-based phosphorylation assays) .
- Apoptosis Markers : Quantify caspase-3/9 activation via flow cytometry in treated cells .
Q. What are the key challenges in formulating this compound for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
